4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride
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Overview
Description
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a well-documented approach . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include multicomponent reactions, condensation reactions, and oxidative coupling . The use of microwave irradiation and ligand-free, Pd(OAc)2-catalyzed, three-component reactions are also notable for their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Although less common, reduction reactions can be employed under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., CuI), oxidizing agents, and various solvents. Conditions often involve moderate to high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions can yield alkenyl-substituted imidazoheterocycles, while substitution reactions may produce various functionalized derivatives .
Scientific Research Applications
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial in the symptomatic treatment of Alzheimer’s disease . The compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure and is used in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its applications in materials science and pharmaceutical research.
Uniqueness
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17Cl2N3 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
2-piperidin-4-ylimidazo[1,2-a]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10;;/h1-3,8-10,13H,4-7H2;2*1H |
InChI Key |
YCFLEGXBIRVLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN3C=CC=CC3=N2.Cl.Cl |
Origin of Product |
United States |
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